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Compound of Interest

Compound Name: NIK250

Cat. No.: B1679018 Get Quote

Disclaimer: Publicly available scientific literature and databases do not contain information on a

compound designated "NIK250." This guide, therefore, addresses the in vitro mitochondrial

effects of plausible alternative compounds—Nickel (Ni) compounds and Nicorandil/Nicotine—

based on phonetic similarity and their known interactions with mitochondria. This document is

intended for researchers, scientists, and drug development professionals.

Section 1: Nickel (Ni) Compounds and Mitochondrial
Function
Nickel and its compounds, particularly nickel chloride (NiCl₂) and nickel oxide nanoparticles

(NiONPs), have been shown to induce mitochondrial dysfunction in various in vitro models. The

primary mechanisms involve the induction of oxidative stress, disruption of mitochondrial

dynamics, and impairment of the electron transport chain.

Quantitative Data Summary
The following tables summarize the quantitative effects of nickel compounds on key

mitochondrial parameters as reported in in vitro studies.

Table 1: Effects of Nickel Compounds on Mitochondrial Reactive Oxygen Species (ROS)

Production
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Compoun
d

Cell Type
Concentr
ation

Duration
Paramete
r
Measured

Observed
Effect

Referenc
e(s)

NiONPs

Human

Pulmonary

Artery

Endothelial

Cells

(HPAEC)

0.5–5

µg/cm²
4 hours

Mitochondr

ial O₂⁻

Production

Concentrati

on-

dependent

increase

(up to

324.71% of

control)

[1]

NiONPs

Mouse

Spermatog

onia (GC-

1)

100 µg/mL 24 hours

Mitochondr

ial ROS

(MtROS)

Significant

increase in

fluorescenc

e intensity

[2]

NiCl₂

Mouse

Neuroblast

oma

(Neuro2a)

0.125–0.5

mM
24 hours

Mitochondr

ial

Superoxide

Levels

Significant

increase
[3]

Ni-refining

fumes

Human

Lung

Epithelial

(Beas-2B)

6.25–25.00

µg/mL
24 hours

ROS

Production

Significant

increase
[4]

Table 2: Effects of Nickel Compounds on Mitochondrial Membrane Potential (MMP)
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Compoun
d

Cell Type
Concentr
ation

Duration
Paramete
r
Measured

Observed
Effect

Referenc
e(s)

NiONPs HPAEC
0.5–5

µg/cm²
4 hours

MMP

(using

TMRM)

Concentrati

on-

dependent

decrease

[1]

NiCl₂

Primary

Cultured

Cortical

Neurons

0.5 mM 12 hours ΔΨm
Disruption

of MMP
[5]

NiCl₂ Renal Cells
Not

specified
- MMP

Depolarizat

ion
[6]

Ni-refining

fumes
Beas-2B

6.25–25.00

µg/mL
24 hours MMP Decrease [4]

Table 3: Effects of Nickel Compounds on Mitochondrial Bioenergetics and Respiratory Chain
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Compoun
d

Cell Type
Concentr
ation

Duration
Paramete
r
Measured

Observed
Effect

Referenc
e(s)

NiCl₂

Primary

Cultured

Cortical

Neurons

0.5 mM 12 hours
ATP

Production
Reduction [5]

NiONPs GC-1

141.8

µg/mL

(IC₅₀)

24 hours
ATP

Content

Dose-

dependent

decrease

[2]

NiCl₂
Renal Cells

(in vivo)

Not

specified
-

Respiratory

Chain

Complexes

I-IV

Reduction

in levels
[6]

Ni-refining

fumes
NIH/3T3

6.25–100

µg/mL
24 hours

Mitochondr

ial ATP

Concentrati

on-

dependent

decrease

[7]

Ni ions A549 up to 1 mM -

Complex I

and SDH

activity

Decrease [8]

Experimental Protocols
Assay Principle: Mitochondrial superoxide production is commonly assessed using the

fluorescent probe MitoSOX™ Red. This cell-permeant dye selectively targets mitochondria

and fluoresces upon oxidation by superoxide.

Protocol:

Seed cells in a suitable format (e.g., 12-well plates) and allow them to adhere.

Expose cells to the desired concentrations of the nickel compound for the specified

duration.
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Prepare a 5 µM working solution of MitoSOX Red Mitochondrial Superoxide Indicator in an

appropriate buffer (e.g., PBS or HBSS).

Remove the culture medium and incubate the cells with the MitoSOX Red working solution

for 10-30 minutes at 37°C, protected from light.

Wash the cells with a warm buffer to remove excess probe.

Analyze the fluorescence using a fluorescence microscope or a microplate reader. For

microscopy, excitation is typically around 510 nm and emission at 580 nm. For flow

cytometry, the signal is often detected in the PE channel.[2]

Quantify the fluorescence intensity relative to control (untreated) cells.

Assay Principle: MMP is a key indicator of mitochondrial health. It can be measured using

cationic fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1. In

healthy cells with high MMP, TMRM accumulates in the mitochondria, yielding a bright red

fluorescence. Depolarization of the MMP results in a decreased signal.

Protocol (using TMRM):

Culture cells on a suitable imaging plate (e.g., 96-well black, clear-bottom plate).

Treat cells with the nickel compound for the intended time.

Incubate the cells with a low concentration of TMRM (e.g., 20-200 nM) in a culture medium

for 20-30 minutes at 37°C.[1]

Wash the cells with a buffer to remove the dye from the medium.

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence

microscope, or flow cytometer (Ex/Em ≈ 549/575 nm).

A positive control for depolarization, such as the uncoupler FCCP (carbonyl cyanide-4-

(trifluoromethoxy)phenylhydrazone), should be used to validate the assay.

Assay Principle: ATP levels are quantified using a luciferase-based bioluminescence assay.

In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is
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proportional to the ATP concentration.

Protocol:

Plate cells in a 96-well white plate and treat them with the nickel compound.

At the end of the treatment, lyse the cells to release ATP using a detergent-based lysis

buffer provided in a commercial ATP determination kit.

Add the luciferase/luciferin substrate solution to the cell lysate.

Immediately measure the luminescence using a luminometer.

Generate a standard curve with known ATP concentrations to quantify the ATP levels in

the samples. Normalize the results to the cell number or protein concentration.

Signaling Pathways and Visualization
Nickel-induced mitochondrial dysfunction involves the disruption of mitochondrial dynamics—

the balance between fission and fusion. Nickel compounds have been shown to increase the

expression of fission proteins (Fis1, Drp1) and decrease the expression of fusion proteins

(Mfn1, Mfn2), leading to mitochondrial fragmentation.[6][9] This is often linked to oxidative

stress and can trigger apoptosis. Additionally, the Nrf2 signaling pathway, a key regulator of the

antioxidant response, is often implicated in the cellular defense against nickel-induced

oxidative stress.[10]
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Caption: Nickel-induced mitochondrial dysfunction pathway.

Section 2: Nicorandil and Mitochondrial Function
Nicorandil is a dual-action drug with potassium channel opening and nitrate-donating

properties. Its effects on mitochondria are primarily linked to the opening of mitochondrial ATP-

sensitive potassium (mitoKATP) channels, which is considered a cardioprotective mechanism.

Quantitative Data Summary
Table 4: Effects of Nicorandil on Mitochondrial Parameters
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Cell Type
Concentrati
on

Duration
Parameter
Measured

Observed
Effect

Reference(s
)

Rabbit

Cardiomyocyt

es

2.4 x 10⁻⁵ M

(EC₅₀)
-

ROS

Production

Dose-

dependent

increase

(marker for

mitoKATP

opening)

[9]

Dystrophin-

deficient

iPSC-CMs

Not specified 24 hours
ROS Levels

(DHE)

Mitigated

stress-

induced

increase

[11]

Dystrophin-

deficient

iPSC-CMs

Not specified 24 hours MMP (TMRE)

Abrogated

stress-

induced

decrease

[11]

Chicken

Skeletal

Muscle

Mitochondria

Not specified -
Complex III

Activity
Increase [12]

Chicken

Skeletal

Muscle

Mitochondria

Not specified -
Complex IV

Activity
Decrease [12]

Human Renal

Carcinoma

(786-O)

500 µg/mL 48 hours
NO

Production

Up to 8-fold

increase

compared to

control

[13]

Experimental Protocols
The protocols for measuring ROS, MMP, and ATP production are generally similar to those

described in Section 1.2. Specific considerations for Nicorandil would include the use of
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mitoKATP channel blockers like 5-hydroxydecanoate (5-HD) as a negative control to confirm

the specificity of the observed effects.

Signaling Pathways and Visualization
Nicorandil's mitochondrial effects are multifaceted. It directly opens mitoKATP channels, which

is thought to lead to a mild increase in ROS that acts as a trigger for protective signaling

pathways. Additionally, its nitric oxide (NO) donor properties activate the soluble guanylyl

cyclase (sGC) - cyclic guanosine monophosphate (cGMP) - protein kinase G (PKG) pathway,

which also contributes to mitoKATP channel opening and cardioprotection.[9] This can lead to

the inhibition of apoptosis by preventing the loss of mitochondrial membrane potential and

cytochrome c release.[3]
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Indirect (NO-PKG) Pathway

Nicorandil mitoKATP Channel
opens

MMP Stabilization

Nicorandil NOreleases Soluble Guanylyl
Cyclase

activates cGMPproduces Protein Kinase Gactivates mitoKATP Channelopens
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Caption: Dual signaling pathways of Nicorandil on mitochondria.

Section 3: Nicotine and Mitochondrial Function
Nicotine's impact on mitochondrial function is complex, with reports indicating both detrimental

and potentially protective effects depending on the concentration, duration of exposure, and

cell type.

Quantitative Data Summary
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Table 5: Effects of Nicotine on Mitochondrial Parameters

Cell Type
Concentrati
on

Duration
Parameter
Measured

Observed
Effect

Reference(s
)

Rat Brain

Mitochondria

4.95 x 10⁻¹¹

M (EC₅₀)
-

Oxygen

Consumption

Inhibition

(maximal

decrease of

23.90% at

10⁻⁷ M)

[14]

Rat Brain

Mitochondria

2.02 x 10⁻¹¹

M (EC₅₀)
-

ROS

Generation

(Superoxide)

Inhibition by

15.74%
[14]

Neonatal Rat

Ventricular

Myocytes

(NRVMs)

Not specified -

Mitochondrial

Superoxide

Production

Increased [5]

NRVMs Not specified - MMP (JC-1)
Significant

decrease
[5]

Neural Stem

Cells
110 µg/mL 3 days

Mitochondrial

Superoxide

(MitoSOX)

Significant

increase
[15]

Human

Airway

Smooth

Muscle Cells

10 µM 48 hours
Mitochondrial

Respiration

Blunted

oxidative

phosphorylati

on

parameters

[16]

Experimental Protocols
Assay Principle: Mitochondrial respiration can be measured by monitoring the rate of oxygen

consumption in a sealed chamber using a Clark-type electrode or with high-throughput plate-

based assays (e.g., Seahorse XF Analyzer).

Protocol (using Seahorse XF Analyzer):
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Seed cells in a Seahorse XF cell culture microplate.

Treat cells with nicotine as required.

On the day of the assay, replace the culture medium with a low-buffered assay medium

and incubate in a non-CO₂ incubator at 37°C for 30-60 minutes.

Load the sensor cartridge with inhibitors of the electron transport chain (e.g., oligomycin

for Complex V, FCCP for uncoupling, and rotenone/antimycin A for Complex I/III inhibition).

Place the cell plate in the Seahorse XF Analyzer to measure the oxygen consumption rate

(OCR) in real-time.

The sequential injection of inhibitors allows for the calculation of basal respiration, ATP-

linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathways and Visualization
Nicotine can directly interact with the mitochondrial electron transport chain, notably inhibiting

Complex I, which can paradoxically lead to either a decrease in ROS production by reducing

electron leakage or an increase in ROS under other cellular conditions.[14][17] Nicotine has

also been shown to induce an imbalance in mitochondrial dynamics, favoring fission (mediated

by Drp1) over fusion, which can lead to mitochondrial fragmentation and apoptosis.[5] This

process can be mediated by ROS and the activation of stress-related kinases like p38 and

JNK. Furthermore, the presence of nicotinic acetylcholine receptors (nAChRs), particularly the

α7 subtype, on mitochondria suggests a direct receptor-mediated pathway for nicotine's effects

on mitochondrial calcium handling and membrane potential.[18][19]
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Caption: Nicotine's multifaceted impact on mitochondrial function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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